4-Phenylpiperidine-2,6-dione: A Technical Guide to Synthesis and Characterization
4-Phenylpiperidine-2,6-dione: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Phenylpiperidine-2,6-dione, also known as 4-phenylglutarimide. This molecule is a key pharmacophore in various biologically active compounds, particularly in the burgeoning field of targeted protein degradation as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on analogous compounds.
Synthesis of 4-Phenylpiperidine-2,6-dione
While a direct, single-step synthesis of 4-Phenylpiperidine-2,6-dione is not extensively documented, a reliable and logical pathway can be proposed through the cyclization of 3-phenylglutaric acid. This approach involves two main stages: the synthesis of the substituted glutaric acid precursor, followed by its conversion to the corresponding imide.
A plausible synthetic route involves the Michael addition of diethyl malonate to cinnamic acid, followed by hydrolysis and decarboxylation to yield 3-phenylglutaric acid. This intermediate is then cyclized with urea or by thermal dehydration of the diammonium salt to form the target molecule.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Phenylpiperidine-2,6-dione.
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis of 4-Phenylpiperidine-2,6-dione.
Synthesis of 3-Phenylglutaric Acid (Intermediate)
Materials:
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Cinnamic acid
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Diethyl malonate
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Sodium metal
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Absolute ethanol
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Sodium hydroxide (NaOH)
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Concentrated hydrochloric acid (HCl)
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Diethyl ether
Procedure:
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Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
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Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add a solution of cinnamic acid in ethanol.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Saponification: After cooling, pour the reaction mixture into water. Extract with diethyl ether to remove any unreacted starting materials. The aqueous layer, containing the saponified Michael adduct, is then heated to reflux with a concentrated solution of sodium hydroxide for 2-3 hours to ensure complete hydrolysis of the esters.
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Acidification and Decarboxylation: Cool the basic solution in an ice bath and carefully acidify with concentrated HCl until the pH is strongly acidic. The resulting tricarboxylic acid intermediate will precipitate. Filter the solid and wash with cold water.
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Decarboxylation: Transfer the crude tricarboxylic acid to a flask and heat it in an oil bath at 150-160 °C until the evolution of CO₂ ceases. The remaining solid is crude 3-phenylglutaric acid.
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Purification: Recrystallize the crude product from hot water or a suitable solvent system (e.g., toluene/heptane) to obtain pure 3-phenylglutaric acid.
Synthesis of 4-Phenylpiperidine-2,6-dione
Materials:
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3-Phenylglutaric acid
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Urea
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Ammonium carbonate (optional)
Procedure:
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Method A (Urea Fusion): Thoroughly mix 3-phenylglutaric acid and urea in a 1:1.5 molar ratio in a flask.
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Fusion: Heat the mixture in an oil bath to 150-170 °C. The mixture will melt, and ammonia will evolve. Maintain the temperature for 1-2 hours.
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Work-up: Cool the reaction mixture, which will solidify upon cooling. Dissolve the solid in a hot sodium carbonate solution, filter to remove any insoluble byproducts, and then acidify the filtrate with HCl to precipitate the 4-phenylpiperidine-2,6-dione.
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Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol or an ethanol/water mixture.
Alternative Procedure (from Diammonium Salt):
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Salt Formation: Dissolve 3-phenylglutaric acid in an aqueous solution of ammonium carbonate and then evaporate the solution to dryness to obtain the diammonium salt.
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Thermal Cyclization: Heat the resulting salt under vacuum at 180-200 °C to induce cyclization and dehydration.
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Purification: The crude product can be purified by recrystallization as described above.
Characterization
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 150-180 °C |
| Solubility | Soluble in acetone, ethanol, and chloroform. Slightly soluble in water. |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for 4-Phenylpiperidine-2,6-dione.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 8.0 - 8.5 | br s | 1H | N-H (imide) | Chemical shift can be variable and the peak may be broad. |
| ~ 7.2 - 7.4 | m | 5H | Ar-H (phenyl protons) | A complex multiplet is expected for the monosubstituted phenyl ring. |
| ~ 3.5 - 3.7 | m | 1H | C4-H (methine proton) | This proton is adjacent to the phenyl group and the C3/C5 methylenes. |
| ~ 2.6 - 2.9 | m | 4H | C3-H ₂ and C5-H ₂ (methylene protons) | These protons are diastereotopic and may appear as a complex multiplet. Based on data for 4-phenylpiperidine, these protons are expected in this region.[1] |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 172 - 174 | C =O (imide) | Two carbonyl carbons are present. |
| ~ 140 - 142 | Ar-C (ipso) | The quaternary carbon of the phenyl ring attached to the piperidine ring. |
| ~ 127 - 129 | Ar-C H | Aromatic carbons. |
| ~ 40 - 45 | C 4 (methine) | The carbon bearing the phenyl group. |
| ~ 30 - 35 | C 3 and C 5 | Methylene carbons adjacent to the carbonyls. |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Notes |
| ~ 3200 | N-H stretch | Characteristic broad peak for the imide N-H bond. |
| ~ 3100-3000 | C-H stretch (aromatic) | |
| ~ 2950-2850 | C-H stretch (aliphatic) | |
| ~ 1720 and ~ 1680 | C=O stretch (imide) | Asymmetric and symmetric stretching of the two carbonyl groups in the imide ring. The IR spectrum for glutethimide shows strong absorptions in this region.[2][3] |
| ~ 1600, ~ 1490 | C=C stretch (aromatic) | |
| ~ 750, ~ 700 | C-H bend (aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Predicted Fragment Ion | Notes |
| 189 | [M]⁺ | Molecular ion peak. |
| 117 | [C₉H₉]⁺ or [C₈H₅O]⁺ | A significant fragment in the mass spectrum of glutethimide is m/z 117, suggesting a stable fragment resulting from the cleavage of the piperidine ring.[2] |
| 104 | [C₈H₈]⁺ (styrene) | Loss of the glutarimide ring could lead to a styrene-like fragment. |
| 91 | [C₇H₇]⁺ (tropylium ion) | A common fragment for compounds containing a benzyl moiety. |
| 77 | [C₆H₅]⁺ (phenyl cation) | Fragmentation of the phenyl group. |
Characterization Workflow and Biological Context
The proper characterization of a newly synthesized batch of 4-Phenylpiperidine-2,6-dione is crucial for confirming its identity, purity, and for its application in further research, such as drug development.
Characterization Workflow
Caption: Standard workflow for the characterization of synthesized compounds.
Biological Relevance: A Cereblon Ligand for Targeted Protein Degradation
Derivatives of 4-Phenylpiperidine-2,6-dione, often referred to as phenyl-glutarimides, have emerged as important ligands for Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction is central to the mechanism of action of immunomodulatory imide drugs (IMiDs) and is now being widely exploited in the development of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. Phenyl-glutarimide moieties serve as the "warhead" that hijacks the CRBN E3 ligase. Phenyl-glutarimide based PROTACs have shown improved chemical stability and potent degradation capabilities.[4]
Caption: Mechanism of targeted protein degradation by a phenyl-glutarimide-based PROTAC.
